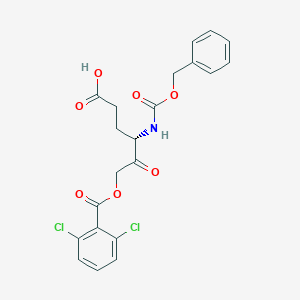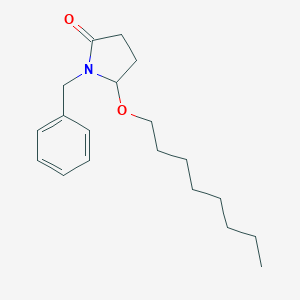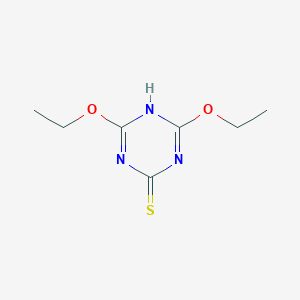
4,6-Diethoxy-1,3,5-triazine-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Diethoxy-1,3,5-triazine-2(1H)-thione, also known as DETT, is a heterocyclic compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. DETT has a variety of applications in the field of chemistry, biology, and medicine.
Mecanismo De Acción
The mechanism of action of 4,6-Diethoxy-1,3,5-triazine-2(1H)-thione is not well understood. However, it has been suggested that 4,6-Diethoxy-1,3,5-triazine-2(1H)-thione may act as a nucleophile and react with electrophilic molecules, such as proteins and DNA. This reaction may result in the modification of these molecules and alter their function. 4,6-Diethoxy-1,3,5-triazine-2(1H)-thione has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and carbonic anhydrase.
Biochemical and Physiological Effects:
4,6-Diethoxy-1,3,5-triazine-2(1H)-thione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. 4,6-Diethoxy-1,3,5-triazine-2(1H)-thione has also been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease. In addition, 4,6-Diethoxy-1,3,5-triazine-2(1H)-thione has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,6-Diethoxy-1,3,5-triazine-2(1H)-thione has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized. 4,6-Diethoxy-1,3,5-triazine-2(1H)-thione is also relatively inexpensive compared to other reagents used in scientific research. However, there are also limitations to the use of 4,6-Diethoxy-1,3,5-triazine-2(1H)-thione. It is toxic and must be handled with care. In addition, the mechanism of action of 4,6-Diethoxy-1,3,5-triazine-2(1H)-thione is not well understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 4,6-Diethoxy-1,3,5-triazine-2(1H)-thione in scientific research. One area of research is the development of new drugs for the treatment of cancer and Alzheimer's disease. 4,6-Diethoxy-1,3,5-triazine-2(1H)-thione may also be useful in the development of new catalysts for chemical reactions. In addition, further studies are needed to understand the mechanism of action of 4,6-Diethoxy-1,3,5-triazine-2(1H)-thione and its potential use in other areas of scientific research.
Conclusion:
In conclusion, 4,6-Diethoxy-1,3,5-triazine-2(1H)-thione is a heterocyclic compound that has been widely used in scientific research. It has a variety of applications in the field of chemistry, biology, and medicine. 4,6-Diethoxy-1,3,5-triazine-2(1H)-thione has been shown to have biochemical and physiological effects, including the inhibition of cancer cell growth and neuroprotective effects. While there are limitations to the use of 4,6-Diethoxy-1,3,5-triazine-2(1H)-thione, it has several advantages for lab experiments and has potential for future research.
Métodos De Síntesis
4,6-Diethoxy-1,3,5-triazine-2(1H)-thione can be synthesized by reacting 4,6-diethoxy-1,3,5-triazine-2,4-dithiol with hydrogen peroxide in the presence of a base. This reaction results in the formation of 4,6-Diethoxy-1,3,5-triazine-2(1H)-thione as a white crystalline solid. Other methods of synthesis have also been reported in the literature, including the reaction of 4,6-diethoxy-1,3,5-triazine-2-thiol with sulfur.
Aplicaciones Científicas De Investigación
4,6-Diethoxy-1,3,5-triazine-2(1H)-thione has been used in a variety of scientific research applications, including as a reagent for the synthesis of various compounds, as a catalyst for chemical reactions, and as a probe for the detection of biomolecules. In addition, 4,6-Diethoxy-1,3,5-triazine-2(1H)-thione has been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease. 4,6-Diethoxy-1,3,5-triazine-2(1H)-thione has also been used as a tool for studying the mechanism of action of various biological processes.
Propiedades
Número CAS |
155198-66-6 |
|---|---|
Nombre del producto |
4,6-Diethoxy-1,3,5-triazine-2(1H)-thione |
Fórmula molecular |
C7H11N3O2S |
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
2,6-diethoxy-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C7H11N3O2S/c1-3-11-5-8-6(12-4-2)10-7(13)9-5/h3-4H2,1-2H3,(H,8,9,10,13) |
Clave InChI |
TXBOWUQPVBKELT-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=S)N=C(N1)OCC |
SMILES canónico |
CCOC1=NC(=S)N=C(N1)OCC |
Sinónimos |
1,3,5-Triazine-2(1H)-thione,4,6-diethoxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




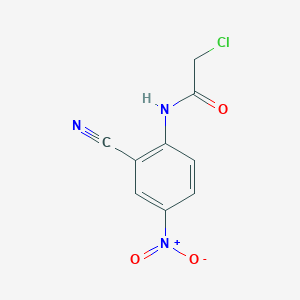


![1H-Pyrido[3,4-B][1,4]oxazine](/img/structure/B140622.png)
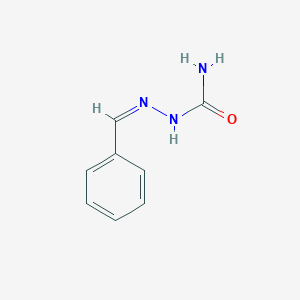
![(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B140632.png)


